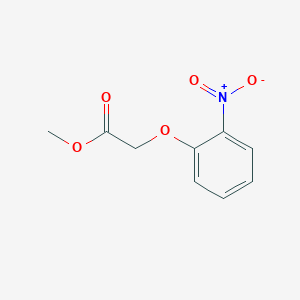

Methyl 2-(2-nitrophenoxy)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407841. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-nitrophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-14-9(11)6-15-8-5-3-2-4-7(8)10(12)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTZWJFKYORNHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30324847 | |

| Record name | methyl 2-(2-nitrophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7506-93-6 | |

| Record name | 7506-93-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-(2-nitrophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 2-(2-nitrophenyl)acetate: Synthesis, Properties, and Applications

Abstract

Methyl 2-(2-nitrophenyl)acetate is a pivotal chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1] This guide provides an in-depth analysis of its synthesis, physicochemical properties, and key applications. We will explore the prevalent synthetic methodologies, focusing on the mechanistic underpinnings and rationale for experimental choices. A detailed examination of its spectral and physical characteristics is presented, followed by a discussion of its utility as a precursor in the synthesis of complex organic molecules, most notably indole derivatives. This document is intended to serve as a comprehensive resource for researchers, chemists, and professionals in drug development.

Introduction: The Significance of a Versatile Intermediate

Methyl 2-(2-nitrophenyl)acetate, with the chemical formula C9H9NO4, is a nitroaromatic compound that has garnered considerable attention as a versatile building block in organic synthesis.[2] Its structure, featuring both an ester functional group and a nitro group ortho to the acetate moiety, provides a unique combination of reactive sites that can be selectively manipulated to construct a wide array of complex molecular architectures.

The strategic placement of the nitro group makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles, a common motif in many biologically active compounds. The ester functionality, on the other hand, offers a handle for further chemical transformations, including hydrolysis, reduction, and condensation reactions. This dual reactivity profile makes Methyl 2-(2-nitrophenyl)acetate an indispensable tool in the synthetic chemist's arsenal, particularly in the development of novel pharmaceuticals and fine chemicals.[1]

Synthesis of Methyl 2-(2-nitrophenyl)acetate: A Mechanistic Perspective

The most common and direct route to Methyl 2-(2-nitrophenyl)acetate is through the Fischer-Speier esterification of its corresponding carboxylic acid, 2-nitrophenylacetic acid.[3][4] This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its simplicity and efficiency.[4][5]

Synthesis of the Precursor: 2-Nitrophenylacetic Acid

The journey to Methyl 2-(2-nitrophenyl)acetate begins with the synthesis of 2-nitrophenylacetic acid. Several methods exist for its preparation, with the nitration of phenylacetic acid being a prominent approach.[6][7]

Conceptual Workflow for 2-Nitrophenylacetic Acid Synthesis:

Caption: Nitration of Phenylacetic Acid to yield 2-Nitrophenylacetic Acid.

A detailed experimental protocol involves the careful addition of a nitrating mixture (concentrated nitric and sulfuric acids) to phenylacetic acid, typically at controlled temperatures to manage the exothermic nature of the reaction.[6] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which then attacks the aromatic ring. The ortho- and para-isomers are typically formed, with the ortho-isomer being the desired product for this synthesis.

Fischer-Speier Esterification: From Acid to Ester

With 2-nitrophenylacetic acid in hand, the next step is its conversion to the methyl ester. The Fischer-Speier esterification is an equilibrium-controlled process where the carboxylic acid is heated with an excess of alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[3][4][5][8][9][10]

Mechanism of Fischer-Speier Esterification: The reaction proceeds through a series of reversible steps:

-

Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon.[5][9]

-

Nucleophilic attack by the alcohol: The methanol molecule attacks the activated carbonyl carbon.[5]

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[9]

-

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.[9]

-

Deprotonation: The final step is the deprotonation of the carbonyl oxygen to yield the ester and regenerate the acid catalyst.[9]

Experimental Protocol for Fischer-Speier Esterification: A general procedure involves dissolving 2-(2-nitrophenyl)acetic acid in an excess of methanol, followed by the slow, dropwise addition of concentrated sulfuric acid.[3] The mixture is then refluxed for several hours to drive the reaction towards completion.[3] The equilibrium can be shifted to favor the product by using a large excess of the alcohol or by removing the water formed during the reaction.[5][8][9][10] After the reaction is complete, the excess methanol is removed, and the product is extracted and purified.

Visualizing the Esterification Process:

Caption: Fischer-Speier Esterification of 2-Nitrophenylacetic Acid.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of Methyl 2-(2-nitrophenyl)acetate is crucial for its handling, purification, and use in subsequent reactions.

Table 1: Physicochemical Properties of Methyl 2-(2-nitrophenyl)acetate

| Property | Value | Reference |

| Molecular Formula | C9H9NO4 | [2] |

| Molecular Weight | 195.17 g/mol | [2] |

| CAS Number | 30095-98-8 | [2] |

| Appearance | Light orange oil | [3] |

| IUPAC Name | methyl 2-(2-nitrophenyl)acetate | [2] |

| SMILES | COC(=O)CC1=CC=CC=C1[O-] | [2] |

| InChIKey | SWMFAAPTSMVULA-UHFFFAOYSA-N | [2] |

Spectroscopic Data

Spectroscopic analysis provides invaluable information for the structural elucidation and purity assessment of Methyl 2-(2-nitrophenyl)acetate.

-

¹H-NMR (CDCl₃): The proton NMR spectrum is expected to show a singlet for the methyl ester protons (O-CH₃) at approximately 3.72 ppm and a singlet for the benzylic protons (-CH₂-) at around 4.03 ppm.[3] The aromatic protons will appear as a multiplet in the region of 7.36-8.12 ppm.[3]

-

¹³C-NMR: The carbon NMR spectrum will exhibit a signal for the carbonyl carbon of the ester, as well as signals for the carbons of the aromatic ring, which will have varying chemical shifts due to the electron-withdrawing nitro group.[11]

-

IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the carbonyl group (C=O) of the ester at approximately 1700 cm⁻¹ and for the nitro group (N-O) stretches.

-

Mass Spectrometry (GC-MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[2]

Applications in Organic Synthesis: A Gateway to Heterocycles

The synthetic utility of Methyl 2-(2-nitrophenyl)acetate is most prominently demonstrated in its role as a precursor for the synthesis of indole and its derivatives.[12] Indoles are a class of heterocyclic compounds that form the core structure of many natural products and pharmaceuticals.[13][14]

Reductive Cyclization to Indoles

The key transformation involves the reduction of the nitro group to an amino group, which then undergoes an intramolecular cyclization with the adjacent acetate moiety to form the indole ring.

General Scheme for Indole Synthesis:

Caption: Reductive cyclization of Methyl 2-(2-nitrophenyl)acetate to form an indole derivative.

Various reducing agents can be employed for this transformation, including zinc in the presence of ammonium chloride or iron in acetic acid.[15] The choice of reducing agent can influence the reaction conditions and the yield of the final product. This methodology provides a versatile route to a wide range of substituted indoles, which are valuable intermediates in drug discovery.

Other Synthetic Applications

Beyond indole synthesis, Methyl 2-(2-nitrophenyl)acetate can participate in a variety of other organic transformations. The active methylene group can be deprotonated to form a carbanion, which can then react with various electrophiles. This allows for the introduction of different functional groups at the benzylic position, further expanding its synthetic utility.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Methyl 2-(2-nitrophenyl)acetate. It is important to consult the Safety Data Sheet (SDS) for detailed information on its hazards and handling procedures. It is known to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[11] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion: A Cornerstone of Modern Synthesis

Methyl 2-(2-nitrophenyl)acetate stands as a testament to the importance of well-designed chemical intermediates in advancing the fields of organic synthesis and medicinal chemistry. Its straightforward synthesis, coupled with its versatile reactivity, makes it an invaluable tool for the construction of complex molecular frameworks. The ability to readily access indole scaffolds from this precursor has had a significant impact on the development of new therapeutic agents. As research in these areas continues to evolve, the demand for and applications of Methyl 2-(2-nitrophenyl)acetate are poised to grow, solidifying its position as a cornerstone of modern organic synthesis.

References

- CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents. (n.d.).

- Methyl 2-(2-nitrophenyl)acetate | C9H9NO4 | CID 520464 - PubChem - NIH. (n.d.).

-

(2-Nitrophenyl)acetic acid - Wikipedia. (n.d.). Retrieved from [Link]

-

Methyl 2-(4-bromo-2-nitrophenyl)acetate: A Key Intermediate for Pharmaceutical Synthesis and Fine Chemical Applications - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

-

A review on indole synthesis from nitroarenes: classical to modern approaches - Royal Society of Chemistry. (2025, May 30). Retrieved from [Link]

- CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents. (n.d.).

-

p-NITROPHENYLACETIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Methyl p-nitrophenylacetate | C9H9NO4 | CID 270191 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Fischer–Speier esterification - Wikipedia. (n.d.). Retrieved from [Link]

-

Methyl (4-nitrophenyl)acetate | CAS#:2945-08-6 | Chemsrc. (n.d.). Retrieved from [Link]

-

Fischer Esterification - Chemistry Steps. (n.d.). Retrieved from [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]

-

Fischer Esterification - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

- EP1829872B1 - Processes for production of indole compounds - Google Patents. (n.d.).

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Retrieved from [Link]

-

Methyl 2-(3-nitrophenyl)acetate | C9H9NO4 | CID 526967 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Compound 526961: bis-(2-Nitrophenyl)acetic acid, methyl ester - Catalog - Data.gov. (2025, September 6). Retrieved from [Link]

-

Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms. (n.d.). Retrieved from [Link]

-

Indole synthesis from 2-(2-nitrophenyl)ethan-1-ol. - ResearchGate. (n.d.). Retrieved from [Link]

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - Royal Society of Chemistry. (2023, September 5). Retrieved from [Link]

-

AIST:Spectral Database for Organic Compounds,SDBS. (n.d.). Retrieved from [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development - MDPI. (2023, August 15). Retrieved from [Link]

- CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google Patents. (n.d.).

- CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents. (n.d.).

-

Attempted hydrolysis of methyl, 2‐(2'‐nitrophenyl)‐phenylacetate 1 - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Methyl 2-(2-nitrophenyl)acetate | C9H9NO4 | CID 520464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. METHYL (2-NITRO-PHENYL)-ACETATE | 30095-98-8 [chemicalbook.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. 5-Fluoro-2-nitrophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. athabascau.ca [athabascau.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]

A Comprehensive Technical Guide to Methyl 2-(2-nitrophenyl)acetate: Synthesis, Characterization, and Applications

Abstract

This technical guide provides an in-depth exploration of Methyl 2-(2-nitrophenyl)acetate, a pivotal chemical intermediate in advanced organic synthesis. The document delineates its chemical identity, physicochemical properties, and provides a detailed, field-proven protocol for its synthesis via Fisher esterification. Furthermore, it establishes a self-validating framework for its purification and rigorous characterization using modern analytical techniques. The guide culminates in a discussion of its significant applications, particularly as a precursor in the synthesis of heterocyclic scaffolds relevant to pharmaceutical research and drug development. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical working knowledge of this versatile compound.

Introduction: The Strategic Importance of a Versatile Intermediate

Methyl 2-(2-nitrophenyl)acetate is an organic compound featuring a benzene ring substituted with both a nitromethyl acetate group and a nitro group at the ortho position. While seemingly a simple molecule, its true value lies in the strategic placement of these functional groups. The nitro group is a powerful electron-withdrawing group and, more importantly, a versatile precursor to an amine functionality through reduction. The adjacent ester moiety provides a reactive handle for a variety of chemical transformations. This unique structural arrangement makes Methyl 2-(2-nitrophenyl)acetate a highly valuable building block for constructing more complex molecular architectures, particularly nitrogen-containing heterocycles which form the core of many pharmacologically active agents. This guide provides the necessary technical details to synthesize, verify, and effectively utilize this key intermediate.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is the foundation of its effective application in research and development.

Chemical Structure and Nomenclature

The definitive IUPAC name for this compound is methyl 2-(2-nitrophenyl)acetate [1]. It is also commonly referred to as Methyl (2-nitrophenyl)acetate or 2-Nitrophenylacetic acid methyl ester[1].

Key Identifiers:

-

CAS Number: 30095-98-8[1]

-

Molecular Formula: C₉H₉NO₄[1]

-

InChIKey: SWMFAAPTSMVULA-UHFFFAOYSA-N[1]

-

Canonical SMILES: COC(=O)CC1=CC=CC=C1[O-][1]

Physicochemical Data

The key physicochemical properties are summarized in the table below for quick reference. These values are critical for planning experiments, including reaction setup, purification, and storage.

| Property | Value | Source |

| Molecular Weight | 195.17 g/mol | PubChem[1] |

| Physical Form | Solid, Crystal - Powder | TCI Chemicals[2] |

| Color | Very pale yellow to Pale yellow | TCI Chemicals[2] |

| Purity | Typically ≥98% | Apollo Scientific[3] |

| Storage | Sealed in a dry, well-ventilated place. Freezer storage is recommended to maintain quality. | Fisher Scientific[4], TCI Chemicals[2] |

Synthesis Protocol: Fisher Esterification of 2-Nitrophenylacetic Acid

The most direct and reliable method for preparing Methyl 2-(2-nitrophenyl)acetate is the Fisher esterification of its corresponding carboxylic acid, 2-Nitrophenylacetic acid, using methanol in the presence of an acid catalyst.

Rationale of Experimental Choices

-

Reactants: 2-Nitrophenylacetic acid is the readily available starting material. Methanol serves as both the reacting alcohol and the solvent, ensuring a high concentration to drive the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.

-

Catalyst: Concentrated sulfuric acid (H₂SO₄) is the catalyst of choice. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by methanol.

-

Temperature: The reaction is heated to reflux to increase the reaction rate. The boiling point of methanol (approx. 65°C) provides a controlled and effective reaction temperature.

Detailed Step-by-Step Methodology

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Nitrophenylacetic acid (10.0 g, 55.2 mmol).

-

Solvent and Catalyst Addition: Add methanol (100 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2 mL) with constant stirring. Safety Note: This addition is exothermic and should be performed carefully.

-

Reaction Execution: Heat the mixture to reflux using a heating mantle. The solid starting material will dissolve as the reaction proceeds.

-

Monitoring (Self-Validation): The reaction progress should be monitored every 1-2 hours using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot (which is more polar) and the appearance of a new, less polar product spot indicates reaction progression. The reaction is typically complete within 4-6 hours.

-

Quenching and Neutralization: After completion, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 200 mL of ice-cold water. A precipitate may form. Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL) to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Methyl 2-(2-nitrophenyl)acetate.

Purification and Characterization

Rigorous purification and characterization are non-negotiable for ensuring the compound's suitability for subsequent synthetic steps.

Purification

While the workup procedure removes the bulk of impurities, high-purity material, especially for pharmaceutical applications, often requires column chromatography.

-

Technique: Flash column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is typically effective at separating the product from any unreacted starting material or non-polar byproducts.

Analytical Characterization (Self-Validating System)

The identity and purity of the final product must be confirmed by spectroscopic methods. The expected data serves as a benchmark for validation.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In CDCl₃, the spectrum should exhibit characteristic signals: a singlet for the methyl ester protons (~3.7 ppm), a singlet for the benzylic methylene protons (~4.1 ppm), and a complex multiplet pattern for the four aromatic protons in the 7.4-8.1 ppm range.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the ester carbonyl carbon (~170 ppm), the aromatic carbons (125-150 ppm), the methyl ester carbon (~52 ppm), and the benzylic methylene carbon (~39 ppm).

-

IR (Infrared) Spectroscopy: The spectrum should show strong characteristic absorption bands for the C=O stretch of the ester (around 1735 cm⁻¹) and two strong bands for the asymmetric and symmetric stretches of the nitro group (around 1525 cm⁻¹ and 1350 cm⁻¹, respectively).

-

Mass Spectrometry (MS): GC-MS analysis should show a molecular ion peak (M⁺) corresponding to the molecular weight of 195.17[1].

Analytical Workflow Diagram

Caption: Analytical workflow for structural confirmation and purity assessment.

Applications in Research and Drug Development

The synthetic utility of Methyl 2-(2-nitrophenyl)acetate stems from its capacity to undergo reductive cyclization, a cornerstone reaction in medicinal chemistry for the synthesis of indole-based structures.

Precursor to Oxindoles

One of the most powerful applications is its conversion to oxindole. This transformation is a classic example of leveraging the ortho-nitroacetate arrangement.

-

Mechanism:

-

Reduction: The nitro group is selectively reduced to an amine (aniline derivative) using various reagents, most commonly catalytic hydrogenation (H₂ over Palladium on Carbon, Pd/C) or chemical reducing agents like tin(II) chloride (SnCl₂).

-

Intramolecular Cyclization: The newly formed amino group, being nucleophilic, is perfectly positioned to attack the electrophilic carbonyl carbon of the adjacent ester group. This intramolecular aminolysis results in the formation of a five-membered lactam ring, displacing methanol and yielding the oxindole core.

-

Derivatives of Methyl 2-(2-nitrophenyl)acetate are crucial intermediates in the synthesis of various pharmaceuticals[5]. The oxindole scaffold, readily accessible from this starting material, is present in numerous FDA-approved drugs.

Reaction Pathway: Reductive Cyclization to Oxindole

Caption: Reductive cyclization pathway from the title compound to oxindole.

Safety and Handling

As with any laboratory chemical, proper handling is essential. Methyl 2-(2-nitrophenyl)acetate is considered hazardous.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation)[1].

-

Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[2][4]. Avoid inhalation of dust and contact with skin and eyes[4].

Conclusion

Methyl 2-(2-nitrophenyl)acetate is more than a simple organic molecule; it is a strategically designed synthetic intermediate. Its value is unlocked through a fundamental understanding of its properties and reactivity. This guide has provided a robust framework for its synthesis, purification, and characterization, grounded in established chemical principles. By mastering the protocols herein, researchers and drug development professionals can confidently leverage this compound as a reliable starting point for the construction of complex and biologically significant molecules, particularly within the realm of heterocyclic and medicinal chemistry.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 520464, Methyl 2-(2-nitrophenyl)acetate. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1473109, Methyl 2-(4-hydroxy-3-nitrophenyl)acetate. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 526967, Methyl 2-(3-nitrophenyl)acetate. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2779220, Methyl 2-cyano-2-(2-nitrophenyl)acetate. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Methyl 2-(4-bromo-2-nitrophenyl)acetate: A Key Intermediate for Pharmaceutical Synthesis and Fine Chemical Applications. Available at: [Link]

-

IUCr. Crystal structures and Hirshfeld surface analyses of various substituted acetates. Available at: [Link]

-

Agilent Technologies. Safety Data Sheet for Methyl Acetate. (Note: Provides general safety information for methyl esters). Available at: [Link]

-

J&K Scientific LLC. Methyl 2-(4-nitrophenyl)acetate | 2945-08-6. Available at: [Link]

-

ChemSrc. Methyl (4-nitrophenyl)acetate | CAS#:2945-08-6. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 526967, Methyl 2-(3-nitrophenyl)acetate. (Duplicate of Ref 7). Available at: [Link]

-

PrepChem.com. Synthesis of para-nitrophenyl acetate. Available at: [Link]

-

ResearchGate. Attempted hydrolysis of methyl, 2‐(2'‐nitrophenyl)‐phenylacetate 1. Available at: [Link]

- Google Patents.A kind of method for preparing 2-(4-nitrophenyl) butyric acid.

- Google Patents.Preparation method of 2-methyl-4-nitrophenylamine.

- Google Patents.Method for synthesizing 2-methyl-3-nitrophenylacetic acid.

Sources

Introduction: Unveiling the Synthetic Potential of Methyl 2-(2-nitrophenyl)acetate

An In-depth Technical Guide to Methyl 2-(2-nitrophenyl)acetate

Methyl 2-(2-nitrophenyl)acetate is a nitroaromatic compound that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring a reactive methylene group activated by an adjacent ester and an ortho-nitro-substituted phenyl ring, makes it a valuable precursor for a variety of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on practical insights for laboratory and development settings.

Core Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The key identifiers and properties of Methyl 2-(2-nitrophenyl)acetate are summarized below.

| Property | Value | Source |

| CAS Number | 30095-98-8 | [1][2] |

| Molecular Weight | 195.17 g/mol | [1] |

| Molecular Formula | C9H9NO4 | [1] |

| IUPAC Name | methyl 2-(2-nitrophenyl)acetate | [1] |

| Synonyms | Methyl (2-nitrophenyl)acetate, 2-NITROPHENYLACETIC ACID METHYL ESTER, Methyl o-nitrophenylacetate | [1] |

Synthesis Protocol: Fischer Esterification of 2-Nitrophenylacetic Acid

The most common and straightforward synthesis of Methyl 2-(2-nitrophenyl)acetate is through the Fischer esterification of 2-nitrophenylacetic acid. This acid-catalyzed reaction with methanol is efficient and scalable.

Rationale for Experimental Choices

-

Choice of Acid Catalyst: Concentrated sulfuric acid is a strong dehydrating agent and a proton source, which effectively drives the equilibrium of the esterification reaction towards the product.

-

Use of Excess Methanol: Methanol serves as both a reactant and the solvent. Using it in excess also helps to shift the reaction equilibrium to favor the formation of the methyl ester.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Step-by-Step Experimental Protocol

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(2-nitrophenyl)acetic acid (e.g., 5.06 g, 27.9 mmol) in methanol (100 mL).[2]

-

Acid Addition: Slowly and with caution, add concentrated sulfuric acid (5 mL) dropwise to the solution.[2]

-

Reaction: Heat the mixture to reflux and maintain for 16 hours.[2]

-

Workup: After cooling, remove the excess methanol under reduced pressure. Add water to the residue and extract with ethyl acetate.[2]

-

Purification: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate.[2]

-

Isolation: Evaporate the solvent to yield the final product, typically as a light orange oil.[2]

Caption: Fischer Esterification Workflow for Methyl 2-(2-nitrophenyl)acetate Synthesis.

Applications in Organic Synthesis

The true utility of Methyl 2-(2-nitrophenyl)acetate lies in its role as a synthetic intermediate. The nitro group can be readily reduced to an amine, which can then participate in a wide range of further transformations, making this compound a key building block in the synthesis of various heterocyclic compounds and other complex organic molecules.

Safety and Handling

As with any chemical, proper safety precautions are paramount when handling Methyl 2-(2-nitrophenyl)acetate.

-

GHS Hazard Classifications: This compound is classified as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

Methyl 2-(2-nitrophenyl)acetate is a valuable and versatile reagent in organic synthesis. Its straightforward preparation and the reactivity of its functional groups make it an important precursor for a wide array of chemical entities. A solid understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 520464, Methyl 2-(2-nitrophenyl)acetate. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic Guide to Methyl 2-(2-nitrophenyl)acetate for Researchers and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the spectroscopic data for Methyl 2-(2-nitrophenyl)acetate, a compound of interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the structural characterization of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Properties

Methyl 2-(2-nitrophenyl)acetate possesses the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol .[1] Its structure, characterized by a methyl ester and a nitro-substituted aromatic ring, gives rise to a unique spectroscopic fingerprint that is crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For Methyl 2-(2-nitrophenyl)acetate, both ¹H and ¹³C NMR provide invaluable structural information.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum of Methyl 2-(2-nitrophenyl)acetate reveals distinct signals corresponding to the aromatic, methylene, and methyl protons. The aromatic protons are typically observed in the downfield region of the spectrum (around 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current.[2][3] The presence of the electron-withdrawing nitro group further influences the chemical shifts of the adjacent protons. Protons on carbons directly bonded to the aromatic ring, known as benzylic protons, typically appear between 2.0-3.0 ppm.[3]

Data Summary: ¹H NMR

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 8.2 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~4.1 | Singlet | 2H | Methylene protons (-CH₂-) |

| ~3.7 | Singlet | 3H | Methyl protons (-OCH₃) |

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer's field strength.

Expert Interpretation: The downfield shift of the aromatic protons is a classic indicator of an aromatic system. The singlet nature of the methylene and methyl protons suggests the absence of adjacent protons, which is consistent with the molecule's structure. The integration values (4H, 2H, 3H) directly correspond to the number of protons in each unique chemical environment, providing a quantitative confirmation of the structure.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

In the ¹³C NMR spectrum, the carbon atoms of the aromatic ring typically resonate in the 120-150 ppm range.[3][4] The carbonyl carbon of the ester group is significantly deshielded and appears further downfield.

Data Summary: ¹³C NMR

| Chemical Shift (ppm) | Assignment |

| ~170 | Carbonyl carbon (C=O) |

| ~125 - 150 | Aromatic carbons (C₆H₄) |

| ~52 | Methyl carbon (-OCH₃) |

| ~39 | Methylene carbon (-CH₂-) |

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer's field strength.

Expert Interpretation: The number of distinct signals in the aromatic region can help confirm the substitution pattern of the benzene ring. The chemical shifts of the carbonyl, methyl, and methylene carbons are characteristic of a methyl acetate moiety attached to a substituted phenyl ring.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Aromatic rings exhibit characteristic C-H stretching absorptions around 3030 cm⁻¹ and a series of peaks in the 1450 to 1600 cm⁻¹ region.[2] The substitution pattern on the aromatic ring can also be inferred from the C-H out-of-plane bending absorptions in the 690 to 900 cm⁻¹ range.[2]

Data Summary: IR Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1735 | Strong | C=O stretch (ester) |

| ~1525, 1345 | Strong | N-O stretch (nitro group) |

| ~1600, 1450 | Medium-Strong | C=C stretch (aromatic ring) |

| ~750 | Strong | C-H out-of-plane bend (ortho-disubstituted) |

Expert Interpretation: The strong absorption at approximately 1735 cm⁻¹ is a definitive indicator of the ester carbonyl group. The two strong bands around 1525 cm⁻¹ and 1345 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively. The pattern of C-H out-of-plane bending can provide evidence for the ortho substitution on the benzene ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation pattern. For Methyl 2-(2-nitrophenyl)acetate, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (195.17).

Data Summary: Mass Spectrometry (Electron Ionization)

| m/z | Relative Intensity | Possible Fragment |

| 195 | Moderate | [M]⁺ (Molecular Ion) |

| 149 | High | [M - NO₂]⁺ |

| 136 | Moderate | [M - COOCH₃]⁺ |

| 90 | High | [C₇H₆]⁺ (Tropylium ion) |

Note: Fragmentation patterns can be complex and depend on the ionization method used.

Expert Interpretation: The presence of the molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern is consistent with the structure, showing characteristic losses of the nitro group and the methyl ester group. The formation of the tropylium ion (m/z 90) is a common fragmentation pathway for substituted benzene derivatives.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, adherence to standardized experimental protocols is essential.

NMR Sample Preparation and Acquisition

-

Sample Preparation : Dissolve 5-20 mg of Methyl 2-(2-nitrophenyl)acetate in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[5] Ensure the sample is fully dissolved.[5]

-

Instrument Setup : Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[5]

-

Shimming : Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.[5]

-

Acquisition : Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence) and collect the data for both ¹H and ¹³C NMR.[5]

FT-IR Spectroscopy

-

Background Scan : Before analyzing the sample, a background spectrum of the empty sample compartment must be collected to subtract the signals from atmospheric CO₂ and water vapor.[6][7]

-

Sample Preparation : For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet or a Nujol mull can be prepared. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Sample Analysis : Place the prepared sample in the spectrometer's beam path and collect the spectrum. Typically, multiple scans are averaged to improve the signal-to-noise ratio.[6]

Mass Spectrometry (GC-MS)

-

Sample Introduction : The sample, dissolved in a volatile solvent, is injected into the gas chromatograph (GC), where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase.

-

Ionization : As the separated components elute from the GC column, they enter the mass spectrometer's ion source. In electron ionization (EI), the molecules are bombarded with high-energy electrons, causing them to ionize and fragment.

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Visualizing the Structure and Data

To further aid in the understanding of the spectroscopic data, the following diagrams illustrate the molecular structure and the logical workflow for its characterization.

Caption: Chemical structure of Methyl 2-(2-nitrophenyl)acetate.

Caption: Workflow for spectroscopic characterization.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of Methyl 2-(2-nitrophenyl)acetate. This guide serves as a valuable resource for scientists, enabling them to confidently identify and utilize this compound in their research and development endeavors. The detailed interpretation of the spectroscopic data, coupled with standardized experimental protocols, ensures the reliability and reproducibility of these analytical methods.

References

- E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy - Health, Safety and Environment Office. (n.d.).

- STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24).

- Standard Operating Procedure 1 FTIR (Spectrum One). (n.d.).

- FTIR Standard Operating Procedure. (n.d.).

- SOP for Operation and Calibration of Fourier Transform Infrared Spectroscopy (FT-IR). (2024, November 24).

- Shimadzu FTIR Standard Operating Procedure. (n.d.).

- Standard Operating Procedure H-NMR. (n.d.).

- Standard Operating Procedure for the Perkin Elmer model 1600 FTIR. (2007, August 5).

-

PubChem. (n.d.). Methyl 2-(2-nitrophenyl)acetate. Retrieved from [Link]

- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition.

- Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. (n.d.).

- Interpreting the Spectra of Substituted Benzene Rings. (n.d.).

- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.

- How To Prepare And Run An NMR Sample. (2025, July 24).

- Fiveable. (n.d.). Spectroscopy of Aromatic Compounds. In Organic Chemistry Class Notes.

- Chemistry LibreTexts. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds.

- Standard Operating Procedure for the GC Ms Determination of Volatile Organic Compounds Collected on Tenax. (n.d.).

- GAS CHROMATOGRAPHY/MASS SPECTROMETRY. (2014, June 27).

- Standard Operating Procedure (SOP) | Mass Spectrometry. (n.d.).

- Volatile Organic Compounds - by GC/MS Capillary Column Technique. (n.d.).

Sources

- 1. Methyl 2-(2-nitrophenyl)acetate | C9H9NO4 | CID 520464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. profandrewmills.com [profandrewmills.com]

- 7. cbic.yale.edu [cbic.yale.edu]

A Technical Guide to Indole Synthesis: Leveraging Methyl 2-(2-nitrophenyl)acetate as a Strategic Precursor

Abstract

The indole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of numerous pharmacologically active agents.[1] Consequently, the development of efficient and versatile methods for its construction is of paramount importance to researchers in drug discovery and development. This technical guide provides an in-depth examination of synthetic strategies that utilize ortho-nitroaryl compounds, with a specific focus on Methyl 2-(2-nitrophenyl)acetate and its conceptual parent, o-nitrotoluene, as highly effective precursors. We will dissect the mechanistic underpinnings, practical advantages, and detailed protocols of seminal methods such as the Reissert and Leimgruber-Batcho indole syntheses, highlighting the pivotal role of the reductive cyclization step. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical application of these powerful synthetic transformations.

The Strategic Value of o-Nitroaryl Precursors in Indole Synthesis

Classical methods for indole synthesis, while historically significant, often suffer from limitations such as harsh reaction conditions, the use of aggressive acids, or a lack of regiochemical control. The utilization of ortho-substituted nitroarenes presents a robust and highly adaptable alternative, surmounting many of these challenges.[2] Syntheses originating from precursors like Methyl 2-(2-nitrophenyl)acetate or o-nitrotoluene are defined by a key strategic sequence: the elaboration of a side chain at the benzylic position, followed by a reductive cyclization of the nitro group. This approach offers several distinct advantages:

-

Predictable Regiochemistry: The substitution pattern of the final indole is predetermined by the commercially available or readily synthesized substituted o-nitrotoluene.[3]

-

Mild Reaction Conditions: The critical cyclization step is typically achieved under neutral or mildly acidic/basic conditions, preserving sensitive functional groups elsewhere in the molecule.

-

High Yields and Purity: These methods are renowned for their efficiency, often delivering high yields of the desired indole product without the formation of complex isomeric mixtures.

-

Versatility: The activated methylene group of the precursor is amenable to a wide range of chemical transformations, allowing for the synthesis of a diverse library of substituted indoles.

This guide will focus on two of the most powerful methods that exemplify this strategy: the Reissert and Leimgruber-Batcho syntheses.

Core Synthetic Strategy I: The Reissert Indole Synthesis

The Reissert indole synthesis, first reported by Arnold Reissert in 1897, is a foundational method for preparing indoles from o-nitrotoluene and its derivatives.[4][5] The classic transformation involves a two-step sequence: a base-catalyzed condensation followed by a reductive cyclization.

Mechanism of Action

The reaction proceeds via a well-defined pathway. The causality behind the experimental choices is rooted in creating an intermediate perfectly primed for intramolecular cyclization upon reduction.

-

Condensation: The first step is a Claisen condensation between an o-nitrotoluene derivative and diethyl oxalate, mediated by a strong base like potassium ethoxide.[4][6] The base deprotonates the acidic α-carbon of the o-nitrotoluene, generating a carbanion. This nucleophile then attacks one of the electrophilic carbonyl carbons of diethyl oxalate, ultimately forming an ethyl o-nitrophenylpyruvate intermediate after workup.[6][7]

-

Reductive Cyclization: The o-nitrophenylpyruvate is then subjected to reduction. The nitro group is reduced to an amino group, which is a potent nucleophile.[5] This newly formed aniline derivative immediately undergoes an intramolecular condensation with the adjacent ketone of the pyruvate side chain. The resulting cyclic intermediate rapidly dehydrates to form the aromatic indole ring, specifically yielding an indole-2-carboxylic acid derivative.

-

Decarboxylation (Optional): If the parent indole is desired, the resulting indole-2-carboxylic acid can be decarboxylated, typically by heating, to furnish the final product.[4][7]

Protocol: Reissert Synthesis of Indole-2-carboxylic Acid

This protocol is a representative example of the Reissert methodology. It is a self-validating system where the successful formation of the pyruvate intermediate is a prerequisite for the final cyclization.

Materials and Reagents

| Reagent | M.W. | Amount | Moles |

| o-Nitrotoluene | 137.14 | 13.7 g | 0.10 |

| Diethyl oxalate | 146.14 | 21.9 g | 0.15 |

| Potassium ethoxide | 84.16 | 10.1 g | 0.12 |

| Anhydrous Ethanol | - | 150 mL | - |

| Zinc dust | 65.38 | 26.2 g | 0.40 |

| Glacial Acetic Acid | 60.05 | 100 mL | - |

| Hydrochloric Acid (conc.) | - | As needed | - |

Step-by-Step Procedure

-

Condensation: To a flame-dried 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous ethanol (100 mL) followed by the portion-wise addition of potassium ethoxide under an inert atmosphere (N₂).

-

Add o-nitrotoluene to the stirred suspension, followed by the dropwise addition of diethyl oxalate over 30 minutes.

-

After the addition is complete, heat the reaction mixture to reflux for 2 hours. The color will typically change to a deep red or brown.

-

Cool the mixture to room temperature and then in an ice bath. Carefully acidify the mixture by slowly adding a solution of concentrated HCl in 50 mL of water until the pH is ~2-3. The ethyl o-nitrophenylpyruvate will precipitate.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

Reductive Cyclization: In a 1 L flask, suspend the crude ethyl o-nitrophenylpyruvate in 100 mL of glacial acetic acid.

-

Heat the mixture to 80-90 °C and add zinc dust portion-wise over 1 hour, ensuring the temperature does not exceed 110 °C. The reaction is exothermic.

-

After the addition is complete, continue heating at 100 °C for an additional hour.

-

Work-up and Purification: Cool the reaction mixture and pour it into 500 mL of ice water. The crude indole-2-carboxylic acid will precipitate.

-

Filter the solid, wash thoroughly with water, and then recrystallize from aqueous ethanol to yield the pure product.

Core Synthetic Strategy II: The Leimgruber-Batcho Indole Synthesis

Developed at Hoffmann-La Roche, the Leimgruber-Batcho indole synthesis is one of the most efficient and widely used methods for preparing indoles, particularly in the pharmaceutical industry.[3] It is prized for its high yields and operational simplicity, starting from readily available o-nitrotoluenes.[3][8]

Mechanism of Action

This two-step synthesis first constructs a β-amino-o-nitrostyrene (an enamine), which is an ideal substrate for reductive cyclization.[3]

-

Enamine Formation: The o-nitrotoluene is reacted with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), often in the presence of a secondary amine like pyrrolidine.[3] The mildly acidic benzylic protons of the o-nitrotoluene are removed under the basic reaction conditions, and the resulting carbanion attacks the electrophilic carbon of the formamide acetal. Elimination of methanol and dimethylamine (or pyrrolidine) generates the key trans-β-dialkylamino-o-nitrostyrene intermediate.[3][9] The use of pyrrolidine often accelerates the reaction by forming a more reactive Vilsmeier-Haack type reagent in situ.[3]

-

Reductive Cyclization: The formed enamine is then reduced. A variety of reducing agents can be employed, with catalytic hydrogenation over Palladium on carbon (Pd/C) or Raney Nickel being the methods of choice.[3][8] The nitro group is reduced to the amine. This amine then undergoes a rapid intramolecular attack on the enamine double bond (a Michael-type addition), followed by the elimination of the dialkylamine to generate the stable indole ring system.

Protocol: Leimgruber-Batcho Synthesis of 5-Methoxyindole

This protocol illustrates the synthesis of a substituted indole, a common requirement in drug development. The choice of Raney Nickel with hydrazine is a practical alternative to pressurized hydrogen gas.[3]

Materials and Reagents

| Reagent | M.W. | Amount | Moles |

| 4-Methoxy-2-nitrotoluene | 167.16 | 16.7 g | 0.10 |

| DMFDMA | 119.16 | 14.3 g | 0.12 |

| Pyrrolidine | 71.12 | 1.4 g | 0.02 |

| Dimethylformamide (DMF) | - | 50 mL | - |

| Raney Nickel (50% slurry) | - | ~5 g | - |

| Hydrazine monohydrate | 50.06 | 10 mL | ~0.20 |

| Ethanol | - | 150 mL | - |

Step-by-Step Procedure

-

Enamine Formation: In a 250 mL flask, dissolve 4-methoxy-2-nitrotoluene in 50 mL of DMF. Add pyrrolidine followed by DMFDMA.

-

Heat the mixture at 110 °C for 4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into 200 mL of ice water. The enamine product will precipitate as a solid.

-

Filter the solid, wash with cold water, and dry thoroughly. The crude enamine is often of sufficient purity for the next step.

-

Reductive Cyclization: Suspend the crude enamine in 150 mL of ethanol in a 500 mL flask.

-

Carefully add the Raney Nickel slurry. Caution: Raney Nickel is pyrophoric and should be handled with care, always kept wet.

-

Heat the suspension to a gentle reflux (approx. 60-70 °C).

-

Add hydrazine monohydrate dropwise via an addition funnel over 30-45 minutes. Vigorous gas evolution (N₂, H₂) will be observed. Caution: Perform in a well-ventilated fume hood.

-

After the addition is complete, maintain the reflux for an additional hour.

-

Work-up and Purification: Cool the reaction to room temperature and carefully filter the mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite pad with ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or toluene) or by column chromatography on silica gel to afford pure 5-methoxyindole.

The Pivotal Transformation: A Deeper Look at Reductive Cyclization

The conversion of the ortho-nitro group to a nucleophilic amine that triggers cyclization is the unifying and critical step in these syntheses. The choice of reducing agent is a key experimental decision that can influence yield, purity, and substrate compatibility.

Comparison of Common Reduction Methods

| Method | Reagents & Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂ (1-50 atm), Pd/C or Raney Ni, RT-80°C | High yield, very clean, easy workup (filtration) | Requires specialized pressure equipment; some catalysts are pyrophoric; may reduce other functional groups (alkenes, alkynes).[3][8] |

| Dissolving Metal | Fe/AcOH, Zn/AcOH, SnCl₂/HCl | Inexpensive, operationally simple, no special equipment | Often requires acidic conditions; workup can be tedious due to metal salt byproducts; can be stoichiometric in metal.[5][8] |

| Transfer Hydrogenation | Hydrazine/Raney Ni, Ammonium formate/Pd/C | Avoids pressurized H₂ gas; often rapid and efficient | Hydrazine is toxic; may not be suitable for all substrates.[3] |

| Sodium Dithionite | Na₂S₂O₄, aq. base/organic solvent | Mild conditions, useful for sensitive substrates | Can give lower yields; requires biphasic conditions.[8] |

The trustworthiness of these protocols lies in their predictability. For instance, catalytic hydrogenation is a highly reliable method for cleanly reducing the nitro group without affecting most other functionalities, making it a go-to choice in multi-step pharmaceutical synthesis.

Conclusion: A Versatile and Indispensable Tool

The use of Methyl 2-(2-nitrophenyl)acetate and related o-nitrotoluene derivatives as precursors provides a powerful and reliable platform for the synthesis of diverse indole scaffolds. The Reissert and Leimgruber-Batcho syntheses, underpinned by the strategic reductive cyclization of a nitro group, offer unparalleled control over regiochemistry while proceeding under generally mild conditions. These methods are not merely academic curiosities; they are field-proven, scalable, and integral to the industrial production of indole-based pharmaceuticals. For the medicinal chemist and the process development scientist alike, a thorough understanding of these transformations is essential for the rapid and efficient development of next-generation therapeutics.

References

- Chandra, S. C., Yadav, S. R., Cheekatla, S. R., & Kumar, A. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry.

- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.

- ChemEurope. (n.d.). Reissert indole synthesis.

- Wikipedia. (2023). Reissert indole synthesis.

- Wikipedia. (2023).

- Knowledge Expert. (2020). Reissert indole synthesis mechanism explained. YouTube.

- Taber, D. F., & Stachel, S. J. (2011). Reissert-Indole-Synthesis.

- Chemiz. (2024).

- A. Chandra et al. (2025). A Review on Indoles Synthesis from Nitroarenes: Classical to Modern Approaches. Organic & Biomolecular Chemistry.

- A. Chandra et al. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry.

Sources

- 1. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 2. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Reissert_indole_synthesis [chemeurope.com]

- 7. youtube.com [youtube.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. youtube.com [youtube.com]

A Technical Guide to the Reductive Cyclization of Methyl 2-(2-nitrophenyl)acetate: Mechanisms, Protocols, and Applications in Heterocyclic Synthesis

Abstract

Methyl 2-(2-nitrophenyl)acetate stands as a cornerstone precursor in modern synthetic chemistry, primarily valued for its role in constructing the oxindole scaffold. This technical guide provides an in-depth exploration of the reductive cyclization of this compound, a pivotal transformation for accessing a class of N-heterocycles with profound significance in medicinal chemistry and drug development. We will dissect the underlying reaction mechanisms, offer a comparative analysis of various catalytic and stoichiometric reductive systems, and present a field-proven experimental protocol. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this robust chemical transformation.

Introduction: The Strategic Importance of a Versatile Precursor

The synthesis of nitrogen-containing heterocycles is a central theme in organic chemistry, driven by their prevalence in the core structures of numerous pharmaceuticals and biologically active compounds.[1] Among these, the oxindole (or indolin-2-one) framework is recognized as a "privileged scaffold" due to its presence in a wide array of molecules with diverse therapeutic properties.[2][3]

Methyl 2-(2-nitrophenyl)acetate serves as an exceptionally valuable and readily accessible starting material for the synthesis of the parent oxindole ring system.[4][5] Its structure is strategically primed for an intramolecular reaction: an ortho-nitro group that can be chemically reduced to a nucleophilic amine, and an adjacent methyl acetate group that provides an electrophilic site for ring closure. This guide elucidates the critical aspects of this transformation, providing the causal insights necessary for successful experimental design and optimization.

The Core Transformation: Mechanism of Reductive Cyclization

The conversion of Methyl 2-(2-nitrophenyl)acetate to 4-methyl-1,3-dihydro-2H-indol-2-one is a tandem reaction that proceeds through two distinct, sequential mechanistic steps:

-

Reduction of the Nitro Group: The aromatic nitro group (-NO₂) is reduced to a primary amine (-NH₂). This is the key "reductive" step that unmasks the nucleophilicity of the nitrogen atom.

-

Intramolecular Cyclization (Lactamization): The newly formed amino group performs a nucleophilic attack on the carbonyl carbon of the adjacent methyl ester. This intramolecular aminolysis results in the elimination of methanol and the formation of the stable, five-membered cyclic amide (lactam) of the oxindole ring.[4]

This elegant and atom-economical pathway provides a direct route to the oxindole core.

Caption: The two-stage mechanism of oxindole synthesis.

A Comparative Analysis of Reductive Systems

The success of the cyclization hinges on the efficient and selective reduction of the nitro group. The choice of reducing agent is a critical experimental parameter, dictated by factors such as substrate compatibility, laboratory safety infrastructure, cost, and waste generation. Below is a comparative analysis of common methodologies.

| Reagent System | Typical Conditions | Expertise & Field-Proven Insights (Advantages) | Trustworthiness & Causality (Disadvantages) |

| H₂, Pd/C | Methanol or Ethanol, RT, 1-4 atm H₂ | High Efficiency & Cleanliness: Highly effective and atom-economical. The only byproduct is water, simplifying purification.[4] | Specialized Equipment: Requires a hydrogenation apparatus and careful handling of flammable H₂ gas. Can be non-selective and reduce other functional groups. |

| Fe / NH₄Cl | Ethanol/Water, Reflux | Cost-Effective & Robust: Classic, inexpensive, and generally mild enough to preserve the ester group and other sensitive functionalities.[4] | Stoichiometric Waste: Generates significant iron salt waste, which can complicate product isolation and purification. |

| SnCl₂·2H₂O / HCl | Ethanol, Reflux | High Reactivity: A powerful reducing system effective for a wide range of nitroarenes.[4][6] | Acidic & Workup Intensive: Requires strongly acidic conditions and a careful neutralization step during workup. Generates tin waste. |

| Zn / Hydrazine | Methanol, RT | High Selectivity: Offers excellent chemoselectivity for the nitro group in the presence of other reducible functionalities like esters.[4] | Reagent Toxicity: Hydrazine is highly toxic and requires careful handling. |

| Transfer Hydrogenation | Formate esters, Phenylsilane | Operational Simplicity: Avoids the use of pressurized H₂ gas by employing a hydrogen donor molecule in the presence of a catalyst.[7][8][9] | Catalyst & Donor Cost: Can be more expensive than classic metal/acid systems. Reaction kinetics may be slower. |

Field-Proven Experimental Protocol: Catalytic Hydrogenation

This section details a standard, reliable protocol for the reductive cyclization of Methyl 2-(2-nitrophenyl)acetate using catalytic hydrogenation, a method prized for its efficiency and clean reaction profile.

Mandatory Visualization: Experimental Workflow

Caption: Standard laboratory workflow for catalytic hydrogenation.

Step-by-Step Methodology

Materials & Equipment:

-

Methyl 2-(2-nitrophenyl)acetate (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)

-

Methanol (ACS Grade)

-

Parr hydrogenation apparatus or similar pressure vessel

-

Magnetic stirrer and stir bars

-

Celite® or a similar filter aid

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Vessel Preparation: To a clean, dry hydrogenation vessel containing a magnetic stir bar, add Methyl 2-(2-nitrophenyl)acetate (e.g., 5.0 g, 25.6 mmol).

-

Solvent & Catalyst Addition: Add methanol (e.g., 100 mL) to dissolve the starting material. Under an inert atmosphere (e.g., a gentle stream of nitrogen), carefully add the 10% Pd/C catalyst (e.g., 250-500 mg).

-

Expert Insight: The catalyst is pyrophoric and should be handled with care, preferably as a wet paste or under an inert gas blanket to prevent ignition upon contact with solvent vapors in the air.

-

-

Hydrogenation: Securely seal the reaction vessel. Connect it to the hydrogenation apparatus. Purge the vessel three times with nitrogen to remove all oxygen, followed by three purges with hydrogen gas.

-

Reaction Execution: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi or ~3.4 atm) and begin vigorous stirring. The reaction is typically exothermic. Monitor the pressure uptake; the reaction is complete when hydrogen consumption ceases. This may take several hours.

-

Trustworthiness Check: Reaction progress should be monitored by taking small aliquots (after safely venting and purging the system) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS to confirm the disappearance of the starting material.

-

-

Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel three times with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to carefully remove the palladium catalyst. Wash the Celite® pad with additional methanol (e.g., 2 x 20 mL) to ensure complete recovery of the product.

-

Safety Note: The used catalyst on the filter pad remains active and pyrophoric. It should not be allowed to dry in the open and must be quenched safely (e.g., by submerging the filter cake in water) before disposal.

-

-

Purification: Combine the filtrates and concentrate the solvent using a rotary evaporator. The resulting crude oxindole solid can typically be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a crystalline solid.

Broader Applications in Drug Discovery

The reductive cyclization strategy is not limited to the parent compound. It is a foundational method for producing a diverse library of substituted oxindoles, which are crucial for structure-activity relationship (SAR) studies in drug discovery. By starting with substituted 2-nitrophenylacetate derivatives, chemists can readily access oxindoles with various functional groups on the aromatic ring.[10] This modularity is essential for fine-tuning the pharmacological properties of lead compounds in the development of new therapeutics.

Conclusion

Methyl 2-(2-nitrophenyl)acetate is a powerful and versatile intermediate whose primary role is to serve as a direct precursor to the medicinally important oxindole core. Its utility is realized through a robust and efficient reductive cyclization reaction. A thorough understanding of the underlying mechanism and the comparative advantages of different reductive systems—from clean, high-throughput catalytic hydrogenation to cost-effective metal/acid methods—empowers the research scientist to make informed decisions. The protocols and insights provided herein serve as a comprehensive guide for harnessing this key chemical transformation in the pursuit of novel heterocyclic compounds for pharmaceutical and scientific advancement.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pure.strath.ac.uk [pure.strath.ac.uk]

- 3. Synthesis of indolin-2-ones (oxindoles) related to mitomycin A - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Methyl 2-(2-nitrophenyl)acetate | C9H9NO4 | CID 520464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. air.unimi.it [air.unimi.it]

- 9. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

An In-Depth Technical Guide to Methyl 2-(2-nitrophenyl)acetate as a Precursor for the o-Nitrobenzyl Protecting Group

Abstract

The strategic use of photolabile protecting groups (PPGs) is a cornerstone of modern chemical synthesis, drug delivery, and cell biology, offering unparalleled spatiotemporal control over molecular function.[1] Among the most reliable and widely utilized PPGs are the o-nitrobenzyl (ONB) derivatives.[2][3] This guide provides a comprehensive technical overview of Methyl 2-(2-nitrophenyl)acetate as a pivotal precursor for installing the ONB protecting group. We will delve into the synthetic rationale, the mechanistic intricacies of photocleavage, and the broad applications of this strategy in scientifically rigorous domains.

The o-Nitrobenzyl Group: A Photochemically Removable Mask

The o-nitrobenzyl group is a powerful tool for temporarily masking a wide array of functional groups, including carboxylic acids, amines, phosphates, and thiols.[2][4][5] Its utility stems from its stability to a broad range of chemical conditions and its clean, efficient removal upon irradiation with UV light, typically in the 300-350 nm range.[6][7] This light-triggered deprotection allows for the precise release of a bioactive molecule or the initiation of a chemical reaction at a desired time and location, a capability that is invaluable in complex biological systems and materials science.[5]

The key to the o-nitrobenzyl group's photosensitivity lies in the ortho-positioning of the nitro group relative to the benzylic carbon.[1] This specific arrangement facilitates an efficient intramolecular rearrangement upon photoexcitation, leading to the cleavage of the protected substrate and the formation of a 2-nitrosobenzaldehyde byproduct.[1]

Methyl 2-(2-nitrophenyl)acetate: A Versatile Precursor

Methyl 2-(2-nitrophenyl)acetate serves as a readily accessible and versatile starting material for the synthesis of various o-nitrobenzyl-protected compounds. Its chemical structure incorporates the essential o-nitrobenzyl moiety, and the methyl ester provides a convenient handle for further chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2-(2-nitrophenyl)acetate is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₄ | PubChem |

| Molecular Weight | 195.17 g/mol | PubChem |

| IUPAC Name | methyl 2-(2-nitrophenyl)acetate | PubChem |

| CAS Number | 30095-98-8 | PubChem |

| SMILES | COC(=O)CC1=CC=CC=C1[O-] | PubChem |

Synthesis of Methyl 2-(2-nitrophenyl)acetate

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of Methyl 2-(2-nitrophenyl)acetate.

Installation of the o-Nitrobenzyl Protecting Group

Methyl 2-(2-nitrophenyl)acetate can be readily converted into a variety of protecting group reagents. For instance, reduction of the ester moiety to the corresponding alcohol, 2-(2-nitrophenyl)ethanol, provides a precursor for protecting carboxylic acids and phosphates. Alternatively, the ester can be hydrolyzed to the free acid, 2-nitrophenylacetic acid, which can then be used to protect alcohols and amines.

The Mechanism of Photocleavage: A Norrish Type II-like Rearrangement

The photochemical deprotection of o-nitrobenzyl-caged compounds is a well-studied process that proceeds through a Norrish Type II-like intramolecular rearrangement.[1] The key steps are as follows:

-

Photoexcitation: Upon absorption of a photon of appropriate wavelength (typically UV-A light), the o-nitrobenzyl group is promoted to an excited state.

-

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon. This is the crucial step that is only possible due to the ortho positioning of the nitro group.[1]

-

Formation of the Aci-nitro Intermediate: This hydrogen transfer results in the formation of a transient aci-nitro intermediate.[4][5]

-

Rearrangement and Cleavage: The aci-nitro intermediate undergoes a series of rapid electronic and atomic rearrangements, culminating in the cleavage of the bond to the protected functional group.

-

Product Formation: This process releases the deprotected molecule and generates 2-nitrosobenzaldehyde as a byproduct.[1]

Photocleavage Mechanism Diagram:

Caption: Simplified mechanism of o-nitrobenzyl group photocleavage.

Applications in Drug Development and Research

The ability to control the release of bioactive molecules with light has profound implications for drug development and biological research.

-

Targeted Drug Delivery: o-Nitrobenzyl-caged prodrugs can be administered in an inactive form, and their therapeutic effect can be triggered at a specific site in the body by focused light irradiation.[2][3] This approach minimizes off-target side effects and enhances the therapeutic index of potent drugs.[3]

-

Neuroscience and Cell Biology: Caged neurotransmitters, such as caged glutamate and GABA, have revolutionized the study of synaptic transmission and neuronal circuits. The precise release of these signaling molecules allows researchers to map neural connections and investigate the dynamics of cellular communication with high spatiotemporal resolution.

-

DNA Nanotechnology and Materials Science: The ONB group has been extensively used to create photoresponsive DNA nanostructures and materials.[4][5] This allows for the light-triggered assembly and disassembly of DNA-based devices, the controlled release of encapsulated cargo from DNA origami structures, and the photolithographic patterning of surfaces with nucleic acids.[4][5]

General Workflow for a Photolysis Experiment:

Caption: A typical workflow for a photolysis experiment involving an ONB-caged compound.

Optimizing Photocleavage: Wavelength and Substituent Effects

The efficiency of o-nitrobenzyl group photolysis can be fine-tuned by modifying the aromatic ring or the benzylic position.

-

Wavelength Tuning: The parent ONB system requires UV light for cleavage, which can be damaging to biological tissues.[4][5] To address this, researchers have developed ONB derivatives with electron-donating substituents (e.g., methoxy groups) on the aromatic ring.[4][5] These modifications red-shift the absorption maximum to longer, less harmful wavelengths (up to 420 nm).[4][5]

-

Quantum Yield Enhancement: The quantum yield of uncaging (Φu), which represents the efficiency of the photorelease process, can also be influenced by substituents. Modifications at the benzylic position, for example, have been shown to alter the kinetics of cleavage.[7]

Conclusion

Methyl 2-(2-nitrophenyl)acetate is a valuable and versatile precursor for the widely used o-nitrobenzyl photolabile protecting group. A thorough understanding of its synthesis, the mechanism of ONB photocleavage, and the factors influencing its efficiency is paramount for the rational design and successful application of "caged" compounds in drug development, chemical biology, and materials science. The continued development of new ONB derivatives with improved photophysical properties will undoubtedly expand the horizons of light-controlled molecular processes.

References

-

Milburn, T., et al. (1986). Photolabile protecting groups for an acetylcholine receptor ligand. Synthesis and photochemistry of a new class of o-nitrobenzyl derivatives and their effects on receptor function. Biochemistry, 25(7), 1799-805. Available at: [Link]

-